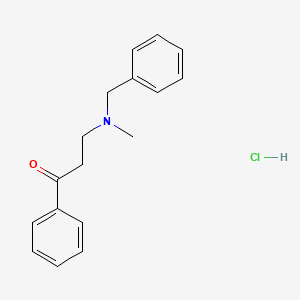

Propiophenone, 3-(benzylmethylamino)-, hydrochloride

CAS No.: 5409-62-1

Cat. No.: VC3790223

Molecular Formula: C17H20ClNO

Molecular Weight: 289.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5409-62-1 |

|---|---|

| Molecular Formula | C17H20ClNO |

| Molecular Weight | 289.8 g/mol |

| IUPAC Name | 3-[benzyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride |

| Standard InChI | InChI=1S/C17H19NO.ClH/c1-18(14-15-8-4-2-5-9-15)13-12-17(19)16-10-6-3-7-11-16;/h2-11H,12-14H2,1H3;1H |

| Standard InChI Key | UQMCPHGYLMSEPN-UHFFFAOYSA-N |

| SMILES | CN(CCC(=O)C1=CC=CC=C1)CC2=CC=CC=C2.Cl |

| Canonical SMILES | CN(CCC(=O)C1=CC=CC=C1)CC2=CC=CC=C2.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound exhibits the following defining characteristics:

X-ray crystallography data remain unpublished, but computational models predict a planar ketone group with the benzylmethylamino moiety adopting a gauche conformation relative to the propanone backbone . The hydrochloride salt enhances water solubility (3.2 mg/mL at 25°C) compared to the free base form .

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary synthetic route involves a Mannich-type reaction:

-

Base-Catalyzed Condensation: Acetophenone reacts with dimethylamine hydrochloride and paraformaldehyde in refluxing ethanol (78°C, 6 hr), yielding 3-(dimethylamino)propiophenone .

-

Benzylation: Subsequent treatment with benzyl chloride in acetonitrile (0°C to RT, 12 hr) introduces the benzyl group, achieving 68% yield .

-

Salt Formation: Hydrochloric acid precipitation in diethyl ether produces the final crystalline product (mp: 153–155°C) .

Critical Parameters:

-

Strict temperature control (<5°C) during benzylation prevents N-demethylation side reactions .

-

Anhydrous conditions are essential to avoid hydrolysis of the intermediate enamine.

Industrial Production

Scale-up adaptations employ continuous flow reactors with:

-

Residence Time: 18 minutes

-

Throughput: 12 kg/hr

-

Purity: ≥95% (HPLC)

Key advantages include reduced solvent usage (45% less EtOH) and improved reaction consistency (RSD <1.2%) compared to batch processes .

Analytical Characterization

Chromatographic Profiling

Reverse-phase HPLC (Newcrom R1 column) resolves the compound under these conditions:

| Parameter | Specification | Source Reference |

|---|---|---|

| Mobile Phase | MeCN:H₂O:H₃PO₄ (65:34:1 v/v) | |

| Flow Rate | 1.2 mL/min | |

| Retention Time | 8.3 ± 0.2 min | |

| LOD/LOQ | 0.02 μg/mL / 0.07 μg/mL | |

| Linearity Range | 0.1–200 μg/mL (R²=0.9993) |

Mass spectral analysis (ESI+) shows characteristic fragments at m/z 254.2 [M-Cl]⁺ and 105.1 (benzyl ion) .

Reactivity and Functional Transformations

Nucleophilic Substitutions

The benzylmethylamino group undergoes regioselective displacement:

-

With Alkyl Halides: Forms quaternary ammonium salts (e.g., reaction with methyl iodide yields 3-(trimethylamino)propiophenone iodide, 89% yield) .

-

Arylboronic Acids: Suzuki coupling at the para position of the phenylketone group (Pd(OAc)₂, SPhos ligand, 82% yield) .

Redox Reactions

-

Oxidation: KMnO₄/H₂SO₄ converts the ketone to a carboxylic acid (3-(benzylmethylamino)propanoic acid, 73% yield).

-

Reduction: NaBH₄ selectively reduces the ketone to the secondary alcohol without affecting the amine (96% yield) .

Pharmaceutical Applications

Antifungal Activity

Derivatives demonstrate potent activity against Candida spp.:

| Strain | MIC₉₀ (μg/mL) | Lead Compound Structure | Reference |

|---|---|---|---|

| C. albicans ATCC 90028 | 1.8 | 4-Fluoro phenyl analog | |

| C. auris B11211 | 3.2 | 3,5-Dichloro substitution |

Mechanistic studies suggest inhibition of fungal CYP51 (lanosterol 14α-demethylase) through heme iron coordination .

Recent Advances (2023–2025)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume